molecular formula C12H14BrNO2 B3844582 2-bromo-N-(tetrahydro-2-furanylmethyl)benzamide

2-bromo-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B3844582
M. Wt: 284.15 g/mol
InChI Key: AMXQJNHGAOPECX-UHFFFAOYSA-N
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Description

2-bromo-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as BTB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BTB is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of BTB is not fully understood, but it is believed to act as an inhibitor of certain enzymes. BTB has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of proteins in cells, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
BTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that BTB can induce apoptosis, or programmed cell death, in cancer cells. BTB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, BTB has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTB in lab experiments is its high purity and stability. BTB is also readily available and relatively inexpensive. However, one of the limitations of using BTB is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of BTB. One potential application is in the development of new cancer therapies. BTB has shown promising results in inhibiting the growth of cancer cells, and further studies could lead to the development of new drugs. Another potential application is in the development of new anti-inflammatory drugs. BTB has shown anti-inflammatory effects, and further studies could lead to the development of new drugs for the treatment of inflammatory diseases. Finally, further studies could be conducted to better understand the mechanism of action of BTB and its potential applications in various fields of research.

Scientific Research Applications

BTB has been extensively studied for its potential applications in various fields of research. In the field of organic chemistry, BTB has been used as a building block for the synthesis of various compounds such as benzimidazoles, benzoxazoles, and benzothiazoles. BTB has also been used as a ligand in the synthesis of metal complexes for catalytic applications.

properties

IUPAC Name

2-bromo-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXQJNHGAOPECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-tetrahydrofurfuryl-2-bromo-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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